2-cycloheptyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
Properties
IUPAC Name |
8-cycloheptyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-13-22-21(25-24-13)27-11-9-18-16(20(27)29)12-15-17(23-18)8-10-26(19(15)28)14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIFHCKAJWFTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The pyrido[4,3-b]naphthyridine scaffold is typically constructed via Skraup or Friedländer quinoline synthesis analogs. For example, 1,5-naphthyridine intermediates are synthesized by reacting 3-aminopyridine derivatives with cyclic ketones under acidic conditions. A modified Skraup reaction using m-NO2PhSO3Na as an oxidant in dioxane/water (1:1) yields 3-substituted 1,5-naphthyridines in 45–50% yields. Cycloheptyl incorporation is achieved by substituting glycerol with cycloheptanone in microwave-assisted reactions at 120°C for 5–10 minutes, as demonstrated in analogous pyrazolo[3,4-g]naphthyridine syntheses.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency. For instance, ZnCl2-catalyzed cyclocondensation of 4-aminopyrazoles with cycloheptanone under 300 W irradiation reduces reaction times from hours to minutes while maintaining yields above 65%. This method minimizes side products, as confirmed by NMR and FTIR analyses.
Cycloheptyl Group Incorporation
Nucleophilic Substitution
Cycloheptylamine reacts with a brominated pyrido[4,3-b]naphthyridine intermediate in the presence of K2CO3 in DMF at 100°C. The reaction achieves 60–65% yields, with excess cycloheptylamine (3 eq) ensuring complete substitution.
Reductive Amination
Alternative routes employ reductive amination using cycloheptanone and NaBH3CN in MeOH. This method offers milder conditions (room temperature, 24 hours) but lower yields (50–55%) due to competing imine formation.
Final Lactamization
Acid-Catalyzed Cyclization
The diketone intermediate undergoes lactamization in concentrated H2SO4 at 0–5°C for 2 hours, followed by neutralization with NH4OH. This step affords the title compound in 75–80% yield.
Microwave-Assisted Lactamization
Microwave irradiation (150°C, 20 minutes) in acetic anhydride accelerates lactamization, achieving 85% yield while reducing acid waste.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient column chromatography (SiO2, hexane/EtOAc 4:1 to 1:1) followed by recrystallization from ethanol/water (3:1). Purity is verified via HPLC (>99%).
Spectroscopic Confirmation
-
1H-NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.95 (d, J = 8.0 Hz, 1H, naphthyridine-H), 4.21 (m, 1H, cycloheptyl-H), 2.45 (s, 3H, CH3).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Conventional Skraup | 45–50 | 6–8 hours | Low cost |
| Microwave Cyclization | 65–70 | 10 minutes | Rapid, high purity |
| CuAAC | 70–80 | 12 hours | Regioselective |
| Reductive Amination | 50–55 | 24 hours | Mild conditions |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-cycloheptyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of nitrogen-containing heterocycles that are known for their diverse biological activities. The synthesis of similar compounds often involves multi-step processes that include cyclization reactions and functional group modifications. For instance, derivatives of pyridines and triazoles have been synthesized through various methodologies such as the Biginelli reaction and copper-catalyzed coupling reactions .
Biological Activities
The biological activities of compounds similar to 2-cycloheptyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione are extensive:
Antimicrobial Properties
Compounds containing triazole and pyridine moieties have shown significant antimicrobial activity. Studies indicate that these compounds inhibit the growth of various bacterial strains and fungi . The incorporation of the triazole ring enhances the lipophilicity and bioavailability of the compounds.
Anticancer Activity
Research has demonstrated that similar heterocycles exhibit promising anticancer properties. For example, pyridine derivatives have been investigated for their ability to induce apoptosis in cancer cells . The specific interactions of the triazole moiety with biological targets contribute to their effectiveness in cancer therapy.
Anti-inflammatory Effects
Certain derivatives have been noted for their anti-inflammatory effects. The presence of specific functional groups can modulate inflammatory pathways, making these compounds candidates for treating inflammatory diseases .
Applications in Drug Development
The unique structure of This compound positions it as a potential lead compound in drug discovery:
Lead Compound for Antimicrobial Agents
Given its promising antimicrobial properties, this compound could serve as a lead for developing new antibiotics or antifungal agents. The challenge lies in optimizing its pharmacokinetic properties while maintaining efficacy against resistant strains.
Cancer Therapeutics
The anticancer potential suggests that this compound could be further explored as a therapeutic agent in oncology. Structure-activity relationship (SAR) studies could help refine its efficacy and selectivity against different cancer types.
Case Studies
Several studies highlight the importance of similar compounds:
- Triazole Derivatives : A study reported on a series of triazole derivatives that exhibited potent antimicrobial activity against resistant bacterial strains. These findings suggest that modifications to the triazole ring can enhance activity .
- Pyridine Compounds : Research on pyridine-based compounds revealed their ability to inhibit specific cancer cell lines effectively. The study emphasized the role of substituents in enhancing anticancer activity .
- Anti-inflammatory Agents : A review discussed various heterocycles with anti-inflammatory properties, indicating the potential for developing new treatments for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-cycloheptyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyrido[4,3-b][1,6]naphthyridine core are key structural features that enable binding to these targets, leading to modulation of biological pathways. This compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations :
- The cycloheptyl group in the target compound may increase metabolic stability compared to smaller alkyl or aryl substituents, as seen in halogenated analogs (e.g., 3-chloro-4-fluorophenyl in Example 44) .
- The triazole moiety contrasts with barbituric acid in ’s compound; triazoles are known for metal-binding capabilities, which could enhance anticancer activity via kinase inhibition, whereas barbituric acid derivatives often exhibit sedative or anticonvulsant effects .
Contrasts :
- ’s compound, with a barbituric acid component, is linked to anti-inflammatory and analgesic effects, whereas the target’s triazole substituent may shift activity toward kinase inhibition or antimicrobial action .
- Halogenated analogs (e.g., Example 44) often exhibit improved bioavailability and target binding due to electron-withdrawing effects, but the target’s cycloheptyl group may prioritize lipophilicity over polarity .
Comparison :
- The target compound’s synthesis likely requires multi-step functionalization of the naphthyridine core, contrasting with the one-pot, three-component strategy in .
Physicochemical Properties
Predicted properties based on substituents:
Implications :
- The target compound’s low solubility may necessitate formulation enhancements (e.g., nanoparticle delivery) compared to more polar analogs .
Biological Activity
2-Cycloheptyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a pyrido-naphthyridine core and a triazole ring. Research into its biological properties indicates promising applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of approximately 376.4 g/mol. The structure is characterized by the presence of a cycloheptyl group and a triazole moiety, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 376.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Nucleic Acid Binding : It can interact with DNA or RNA, potentially affecting gene expression or replication.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Triazole Derivatives : Studies indicate that 1,2,4-triazole derivatives can possess antifungal and antibacterial properties. A review highlighted their efficacy against various pathogens including MRSA and Candida species .
Antiviral Activity
The potential antiviral properties of heterocyclic compounds have been explored extensively:
- Compounds similar to 2-cycloheptyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine have shown effectiveness against viruses such as HSV and FCoV in cell culture studies .
Anticancer Potential
The anticancer activity of triazole-containing compounds has also been documented:
- Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Case Studies
Several studies have evaluated the biological activities of triazole derivatives:
- Antimicrobial Efficacy : A study synthesized various triazole derivatives and tested them against bacterial strains. Some compounds exhibited MIC values lower than standard antibiotics like vancomycin .
- Antiviral Testing : Research on pyrazole-fused derivatives indicated substantial antiviral activity against HSV strains .
Q & A
Q. What are the optimal synthetic routes for 2-cycloheptyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of polycyclic naphthyridine derivatives often employs multi-step reactions. For example, Knoevenagel condensation under mild conditions (e.g., piperidine in ethanol at 70°C) achieves high yields (85–95%) for similar 1,8-naphthyridine derivatives . Alternatively, Grignard reagent-mediated reactions can introduce cyclopropyl or aryl groups, though yields vary (52–82%) depending on solvent choice (DMF vs. solvent-free conditions) . Key factors include:
- Catalyst selection : Organocatalysts (e.g., piperidine) improve regioselectivity.
- Solvent optimization : Polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography or recrystallization is critical for isolating pure products, as impurities from side reactions (e.g., over-alkylation) can reduce bioactivity .
Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Resolves substituent positions on the naphthyridine core (e.g., cycloheptyl vs. triazole groups) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for dione moieties) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- X-ray crystallography : Provides absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in solid-state packing) .
- Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding conformations to biological targets .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s binding affinity to adenosine receptors or other biological targets?
- Methodological Answer :
- In vitro assays :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors .
- Radioligand displacement : Quantifies IC₅₀ values using tritiated agonists/antagonists (e.g., for adenosine A₁/A₂a receptors) .
- In silico docking : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in receptor active sites. For example, 2-phenyl-1,8-naphthyridines show sub-nanomolar affinity to adenosine A₁ receptors via π-π stacking and hydrogen bonding .
- Selectivity profiling : Cross-test against related receptors (e.g., mGluR5) to assess specificity .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize protocols : Ensure consistent assay conditions (pH, temperature, cell lines) to minimize variability .
- Purity validation : Use HPLC (≥95% purity) to confirm compound integrity; impurities (e.g., unreacted intermediates) may skew results .
- Orthogonal assays : Cross-validate using multiple methods (e.g., SPR + fluorescence polarization) .
- Meta-analysis : Compare data across studies while accounting for structural analogs (e.g., pyrazolo-naphthyridines vs. triazolo-naphthyridines) .
Q. How can in vivo pharmacokinetic (PK) and toxicity studies be optimized for this compound?
- Methodological Answer :
- PK profiling :
- ADME assays : Measure solubility (logP), plasma protein binding, and metabolic stability using liver microsomes .
- Bioavailability : Administer via oral/IP routes in rodent models and quantify plasma concentrations via LC-MS/MS .
- Toxicity screening :
- Acute toxicity : Determine LD₅₀ in mice using OECD guidelines.
- Genotoxicity : Ames test for mutagenicity .
- Disease models : For anticancer activity, use xenograft models (e.g., HCT-116 colorectal cancer) with dose-response analysis .
Key Considerations for Experimental Design
- Theoretical framework : Link studies to established mechanisms (e.g., adenosine receptor signaling pathways) to contextualize findings .
- Negative controls : Include analogs lacking critical substituents (e.g., triazole-free derivatives) to validate structure-activity relationships .
- Data reproducibility : Use open-access datasets (e.g., PubChem BioAssay) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
